4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide
Overview
Description
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis and Biotransformation
Biotransformation using plant cultures, such as the hairy root cultures of Polygonum multiflorum Thunb., has been utilized for the glucosylation of hydroxybenzene derivatives. These processes yield glucosides like arbutin and gastrodin, indicating the potential of biocatalysis in modifying hydroxybenzene derivatives to enhance their solubility and bioactivity (Yan et al., 2007).
Material Science
In material science, derivatives of hydroxybenzene have been incorporated into polymers to improve their properties. For example, alternating copoly(amide-imide)s based on bis(ether-carboxylic acids) and aromatic diamines have been synthesized, showing excellent solubility and thermal stability. These polymers form tough, transparent, and flexible films, which could be applicable in high-performance materials (Yang & Wei, 2001).
Environmental Science and Bioremediation
The study of the anaerobic transformation of phenolic compounds to benzoate by microbial consortia reveals the pathways for the degradation of pollutants. Such findings underscore the potential of utilizing microbial systems for the bioremediation of environments contaminated with phenolic compounds and their fluorinated analogs (Genthner et al., 1989). Additionally, the carboxylation-dehydroxylation process underlines the microbial capability to modify phenolic structures, indicating a route for the environmental breakdown or transformation of similar compounds (Bisaillon et al., 1993).
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVXJACWTYXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)/C(=N/O)/N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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